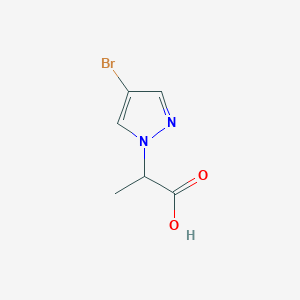

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Übersicht

Beschreibung

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid, with refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Notably, it is associated with the development of ruxolitinib , a drug approved by the FDA for treating myelofibrosis and polycythemia vera. Ruxolitinib functions as a Janus kinase (JAK) inhibitor, which plays a vital role in regulating immune response and hematopoiesis. The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is integral to producing ruxolitinib's active pharmaceutical ingredients (APIs), emphasizing its importance in therapeutic applications .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes that aim to produce chiral molecules with high enantiomeric purity. Various synthetic routes have been developed that incorporate this compound as a chiral auxiliary or starting material. For instance, methods involving Michael addition reactions have been documented, showcasing how this compound can facilitate the formation of complex molecular architectures while maintaining stereochemical integrity .

Multicomponent Reactions

Recent advancements highlight the use of this compound in multicomponent reactions (MCRs). These reactions are valuable for synthesizing diverse bioactive heterocycles efficiently. The compound can act as a key building block in MCRs to generate intricate scaffolds that possess potential pharmacological properties .

Antibacterial Activity

Emerging research indicates that derivatives of this compound exhibit significant antibacterial activity. Studies involving molecular docking and structure-activity relationship (SAR) analyses have identified potential antibacterial agents based on this compound's structure. Such findings suggest that modifications to the pyrazole ring or side chains can enhance efficacy against specific bacterial strains .

Protein Interactions

The compound's ability to interact with biological macromolecules has been explored through various biochemical assays. For instance, its influence on protein-nucleic acid interactions has been studied, revealing insights into its potential roles in modulating enzymatic activities or binding affinities within cellular systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for ruxolitinib synthesis; JAK inhibitor for hematological disorders |

| Synthetic Methodologies | Key role in asymmetric synthesis and multicomponent reactions for bioactive heterocycles |

| Biological Studies | Potential antibacterial properties; influence on protein-nucleic acid interactions |

| Safety Considerations | Known irritant; requires careful handling and safety protocols |

Wirkmechanismus

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing the oxidation of alcohols . Additionally, its potential neuroprotective effects are thought to be due to its ability to inhibit cholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

2-(3,4,5-Tribromo-1H-pyrazol-1-yl)propanoic acid: A similar compound with multiple bromine substitutions.

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Another derivative with additional methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential as a selective enzyme inhibitor highlights its significance in medicinal chemistry .

Biologische Aktivität

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound has the molecular formula and contains a pyrazole ring substituted with a bromine atom at the 4-position and a propanoic acid group at the nitrogen atom. The presence of both the pyrazole ring and carboxylic acid group indicates potential for diverse biological interactions .

Structural Formula

- Molecular Formula :

- SMILES : CC(C(=O)O)N1C=C(C=N1)Br

- InChI : InChI=1S/C6H7BrN2O2/c1...

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including this compound. The compound has been evaluated for its direct and synergistic antibacterial activity against various bacterial strains.

Evaluation Methods

- Agar Diffusion Method : Used to identify potentially active compounds by measuring growth inhibition zones.

- Broth Microdilution Method : Determined minimum inhibitory concentration (MIC) values.

Findings

The compound exhibited moderate direct antibacterial activity, with maximum growth inhibition zones reaching up to 18 mm against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. Notably, MIC values ranged from 16 µg/mL to 32 µg/mL for these organisms .

| Bacterial Strain | Growth Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Streptococcus pyogenes | 18 | 16 |

| Bacillus subtilis | - | 32 |

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the carboxylic acid group may play a critical role in interacting with bacterial cell walls or metabolic pathways, enhancing the compound's efficacy when used in combination with other antibiotics .

Study on Synergistic Effects

A study investigating the synergistic effects of various pyrazole derivatives found that certain modifications to the pyrazole scaffold significantly enhanced antibacterial activity when combined with colistin, an antibiotic used against multidrug-resistant Gram-negative bacteria. The structural modifications included variations in the carboxamide substituents that were crucial for achieving lower MIC values .

Clinical Relevance

While direct clinical applications of this compound are not yet established, its structural analogs have been involved in therapeutic developments. For instance, compounds derived from similar pyrazole frameworks have shown promise in treating conditions such as myelofibrosis and polycythemia vera .

Eigenschaften

IUPAC Name |

2-(4-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDBHMKKZWMMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586330 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51292-42-3 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.